molecular formula C19H18ClNO5S B2481836 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1008038-73-0

12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2481836
CAS No.: 1008038-73-0
M. Wt: 407.87
InChI Key: OGTONDWMPWSHQT-UHFFFAOYSA-N
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Description

12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C19H18ClNO5S and its molecular weight is 407.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-(4-chlorophenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-19-10-14(13-4-3-5-15(25-2)16(13)26-19)17(18(22)21-19)27(23,24)12-8-6-11(20)7-9-12/h3-9,14,17H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTONDWMPWSHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For example:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for these cell lines were reported to be in the range of 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutic agents like doxorubicin (IC50 = 0.04 to 0.06 μmol/mL) .
  • Mechanism of Action : The compound appears to exert its effects through the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells .
  • Radical Scavenging Activity : The compound has also been evaluated for its antioxidant properties using DPPH radical scavenging assays. Certain derivatives showed moderate activity compared to ascorbic acid at concentrations of 100 μg/mL .

Study 1: In Vitro Antiproliferative Activity

A study conducted on a series of derivatives similar to This compound demonstrated that specific modifications in the molecular structure significantly enhanced anticancer efficacy against A-549 and HCT116 cell lines .

CompoundCell LineIC50 (μmol/mL)
DoxorubicinA-5490.04
Compound AA-5490.02
Compound BHCT1160.08

Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown promising results where treatment with related compounds resulted in significant tumor growth inhibition without notable neurotoxicity . The %T/C values ranged from 4% to 30%, indicating effective tumor suppression.

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